![molecular formula C22H16N6O2 B11955141 2-{3-[(5-Nitro-pyridin-2-yl)-hydrazonomethyl]-indol-1-ylmethyl}-benzonitrile](/img/structure/B11955141.png)
2-{3-[(5-Nitro-pyridin-2-yl)-hydrazonomethyl]-indol-1-ylmethyl}-benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-{(E)-[(5-nitro-2-pyridinyl)hydrazono]methyl}-1H-indol-1-yl)methyl]benzonitrile is a complex organic compound that features an indole core, a benzonitrile group, and a nitro-pyridine moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-{(E)-[(5-nitro-2-pyridinyl)hydrazono]methyl}-1H-indol-1-yl)methyl]benzonitrile typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Nitro-Pyridine Moiety: The nitro-pyridine group can be introduced via nitration of pyridine followed by coupling with hydrazine to form the hydrazono group.
Coupling Reactions: The final step involves coupling the indole core with the nitro-pyridine moiety and the benzonitrile group using appropriate coupling agents and conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyridine moieties.
Reduction: Reduction of the nitro group to an amine is a common reaction.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the indole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions.
Major Products
Oxidation: Oxidized derivatives of the indole and pyridine rings.
Reduction: Amino derivatives of the nitro-pyridine moiety.
Substitution: Substituted indole and pyridine derivatives.
Aplicaciones Científicas De Investigación
2-[(3-{(E)-[(5-nitro-2-pyridinyl)hydrazono]methyl}-1H-indol-1-yl)methyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-[(3-{(E)-[(5-nitro-2-pyridinyl)hydrazono]methyl}-1H-indol-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition or activation of biological processes.
Pathways Involved: It may interfere with cellular signaling pathways, oxidative stress responses, or metabolic pathways, resulting in its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole core and exhibit similar biological activities.
Nitro-Pyridine Compounds: Compounds such as 5-nitro-2-pyridinol and 5-nitro-2-pyridinecarboxylic acid share the nitro-pyridine moiety and have comparable chemical reactivity.
Uniqueness
2-[(3-{(E)-[(5-nitro-2-pyridinyl)hydrazono]methyl}-1H-indol-1-yl)methyl]benzonitrile is unique due to its combination of an indole core, a benzonitrile group, and a nitro-pyridine moiety, which imparts distinct chemical and biological properties not found in simpler analogs .
Propiedades
Fórmula molecular |
C22H16N6O2 |
|---|---|
Peso molecular |
396.4 g/mol |
Nombre IUPAC |
2-[[3-[(E)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]indol-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C22H16N6O2/c23-11-16-5-1-2-6-17(16)14-27-15-18(20-7-3-4-8-21(20)27)12-25-26-22-10-9-19(13-24-22)28(29)30/h1-10,12-13,15H,14H2,(H,24,26)/b25-12+ |
Clave InChI |
MWCKNBCIKNGDDP-BRJLIKDPSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)/C=N/NC4=NC=C(C=C4)[N+](=O)[O-])C#N |
SMILES canónico |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C=NNC4=NC=C(C=C4)[N+](=O)[O-])C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


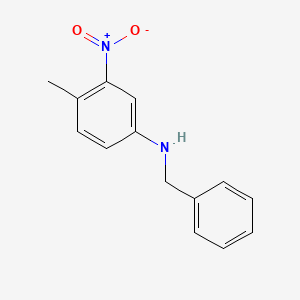
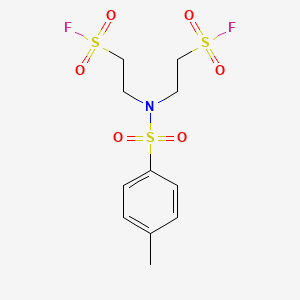


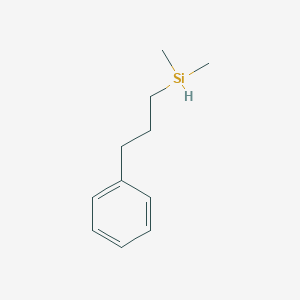
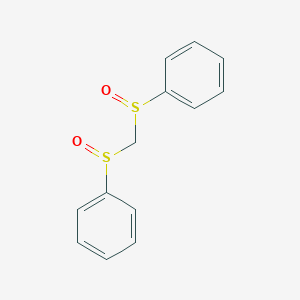


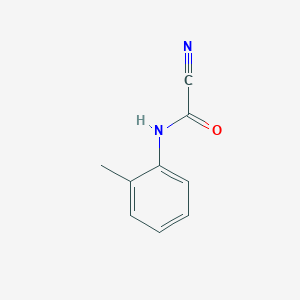



![Benzene, [(cyclohexylthio)methyl]-](/img/structure/B11955132.png)

